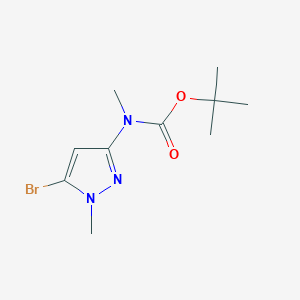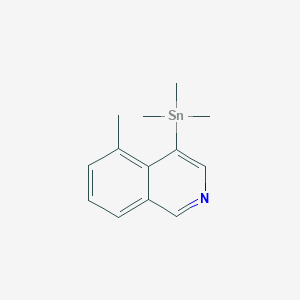
5-Methyl-4-(trimethylstannyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(trimethylstannyl)isoquinoline: is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trimethylstannyl group in this compound adds unique properties, making it a valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(trimethylstannyl)isoquinoline typically involves the introduction of the trimethylstannyl group to the isoquinoline core. One common method is the stannylation reaction, where a stannylating agent such as trimethyltin chloride is used in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methyl-4-(trimethylstannyl)isoquinoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced isoquinoline derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides (e.g., methyl iodide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various functional groups replacing the trimethylstannyl group.
科学的研究の応用
Chemistry: 5-Methyl-4-(trimethylstannyl)isoquinoline is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It serves as a model compound for understanding the biological activities of isoquinoline-based drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Isoquinoline derivatives are known for their anti-cancer, anti-malarial, and anti-inflammatory properties, making this compound a valuable candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it a versatile intermediate for various industrial applications.
作用機序
The mechanism of action of 5-Methyl-4-(trimethylstannyl)isoquinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trimethylstannyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoquinoline core can interact with various pathways, including those involved in cell signaling, gene expression, and metabolic processes.
類似化合物との比較
Isoquinoline: The parent compound, lacking the trimethylstannyl group.
5-Methylisoquinoline: Similar structure but without the trimethylstannyl group.
4-(Trimethylstannyl)isoquinoline: Lacks the methyl group at the 5-position.
Uniqueness: 5-Methyl-4-(trimethylstannyl)isoquinoline is unique due to the presence of both the methyl and trimethylstannyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trimethylstannyl group enhances its reactivity and binding affinity, while the methyl group can influence its electronic and steric properties.
特性
分子式 |
C13H17NSn |
|---|---|
分子量 |
305.99 g/mol |
IUPAC名 |
trimethyl-(5-methylisoquinolin-4-yl)stannane |
InChI |
InChI=1S/C10H8N.3CH3.Sn/c1-8-3-2-4-9-7-11-6-5-10(8)9;;;;/h2-4,6-7H,1H3;3*1H3; |
InChIキー |
NKTIPORHSAQNQM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=NC=C2[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


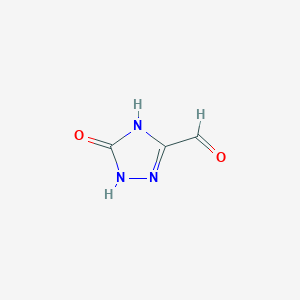

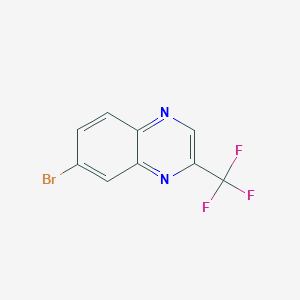
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)

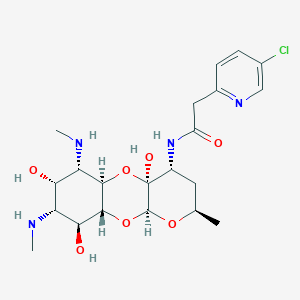
![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)
![dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B13914502.png)
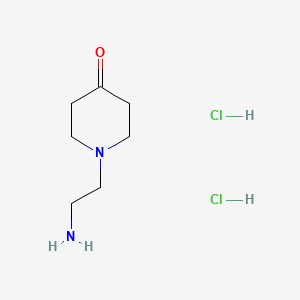
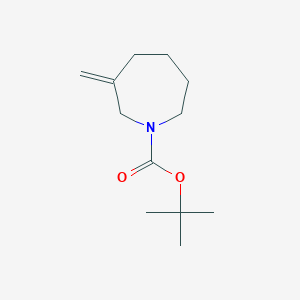
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
